(Z)-9-Tricosene
Overview
Description
(Z)-9-Tricosene is a long-chain hydrocarbon with the chemical formula C23H46. It is a type of alkene, specifically a tricosene, characterized by a double bond at the 14th carbon position. This compound is primarily known for its role as a sex pheromone in various insect species, including the common housefly (Musca domestica). It plays a crucial role in mating behaviors and is often used in pest control strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-9-Tricosene can be synthesized through several methods. One common approach involves the elongation of shorter alkenes. For instance, a four-step synthesis from jojoba oil or a three-step synthesis from oleyl alcohol has been developed. These methods involve unit elongation by 3-carbon or 5-carbon units, respectively .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain alkenes. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions include elevated temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-9-Tricosene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield tricosane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 14-bromo-tricosene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: 14-Tricosanol (alcohol) or 14-Tricosanone (ketone).
Reduction: Tricosane.
Substitution: 14-Bromo-tricosene or 14-Chloro-tricosene.
Scientific Research Applications
(Z)-9-Tricosene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkene reactions and stereochemistry.
Biology: Plays a significant role in the study of insect behavior, particularly in understanding mating and communication mechanisms.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods, reducing the need for harmful pesticides.
Industry: Utilized in the formulation of pheromone traps for pest control in agriculture and urban settings
Mechanism of Action
(Z)-9-Tricosene exerts its effects primarily through its role as a pheromone. In insects like the housefly, it acts as a sex attractant, facilitating mating behaviors. The compound binds to specific olfactory receptors on the antennae of the receiving insect, triggering a cascade of neural signals that lead to behavioral responses. The molecular targets include olfactory receptor neurons that are highly sensitive to the presence of this compound .
Comparison with Similar Compounds
cis-9-Tricosene: Another isomer of tricosene, known for its role as a sex pheromone in houseflies.
7-Tricosene: Found in various drosophilid species, playing a role in reproductive isolation and speciation
Uniqueness of (Z)-9-Tricosene: this compound is unique due to its specific double bond position at the 14th carbon, which imparts distinct chemical and biological properties. Its effectiveness as a sex pheromone in certain insect species makes it a valuable tool in pest control and behavioral studies.
Properties
Molecular Formula |
C23H46 |
---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
tricos-9-ene |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3 |
InChI Key |
IGOWHGRNPLFNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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